![molecular formula C25H23NO8 B11140712 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B11140712.png)
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including Methyl 3,4,5-trimethoxybenzoate .
- The compound appears as white to gray-white crystalline powder.
- Key properties:
- Density: 1.134 g/cm³
- Melting point: 82-84 °C (lit.)
- Boiling point: 274-275 °C (lit.)
- Refractive index: 1.494
- Vapor pressure: 0.00538 mmHg at 25°C .
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate: is an organic compound with the molecular formula .
Preparation Methods
- One common method involves methylation using dimethyl sulfate . Here’s a simplified procedure:
- Combine gallic acid, dimethyl sulfate, and water in a reaction vessel.
- Add sodium hydroxide solution dropwise at around 40°C.
- Continue the reaction, cool, filter, wash, and dry to obtain the methyl ester with a yield of over 90% .
- Alternatively, phase-transfer catalysis with tetrabutylammonium bromide can be used in water and chloroform.
- Another approach involves esterification of 3,4,5-trimethoxybenzoic acid with methanol .
3,4,5-Trimethoxybenzoic acid methyl ester: can be synthesized from as a starting material.
Chemical Reactions Analysis
- Common reagents include sodium hydroxide , acid catalysts , and nucleophiles.
- Major products depend on the specific reaction conditions.
3,4,5-Trimethoxybenzoic acid methyl ester: can undergo various reactions:
Scientific Research Applications
Pharmaceutical Intermediates: It serves as a key intermediate for drugs like and .
Chemical Research: Used in synthetic chemistry for various purposes.
Biological Studies: Investigated for potential biological activities.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available in the literature.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, you can explore related benzoxazoles and compare their structures and properties.
Remember that this compound’s applications and mechanisms are still areas of ongoing research, and additional studies may reveal more insights.
Properties
Molecular Formula |
C25H23NO8 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H23NO8/c1-28-16-6-5-7-17(12-16)32-14-20-19-9-8-18(13-21(19)34-26-20)33-25(27)15-10-22(29-2)24(31-4)23(11-15)30-3/h5-13H,14H2,1-4H3 |
InChI Key |
HMVKVBPYMYUUOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11140634.png)
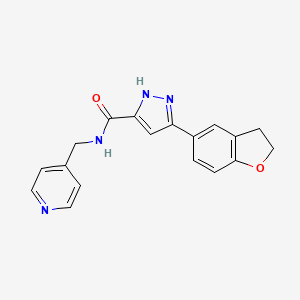
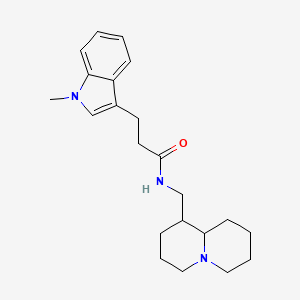
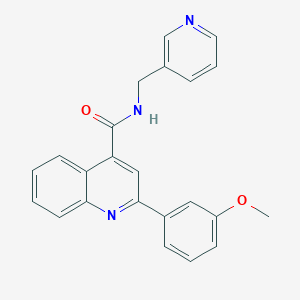
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11140649.png)
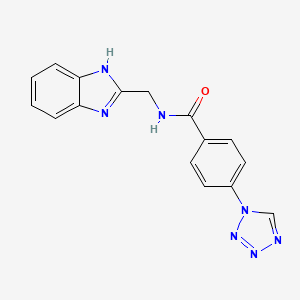
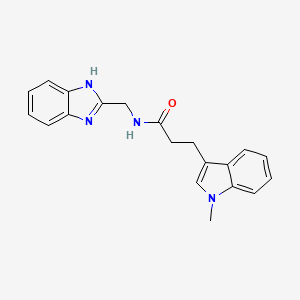
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide](/img/structure/B11140662.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B11140666.png)
![2-(2-Methylpropyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11140677.png)
![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140691.png)
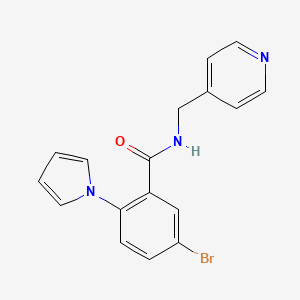
![(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140694.png)
![4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide](/img/structure/B11140704.png)
